molecular formula C10H9NO2 B15206947 5-methyl-5H-[1,3]dioxolo[4,5-f]indole

5-methyl-5H-[1,3]dioxolo[4,5-f]indole

Cat. No.: B15206947
M. Wt: 175.18 g/mol
InChI Key: XHAQKCGHXWHCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5H-[1,3]dioxolo[4,5-f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. This compound features a fused dioxolo-indole system, which is essentially planar and contributes to its unique chemical properties .

Chemical Reactions Analysis

5-Methyl-5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-5H-[1,3]dioxolo[4,5-f]indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methyl-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C10H9NO2/c1-11-3-2-7-4-9-10(5-8(7)11)13-6-12-9/h2-5H,6H2,1H3

InChI Key

XHAQKCGHXWHCSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC3=C(C=C21)OCO3

Origin of Product

United States

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